
5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid
Descripción general
Descripción
5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid is a useful research compound. Its molecular formula is C16H12N4O4 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from 1,2,4-triazoles, including variations similar to 5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid, have been studied extensively for their antimicrobial properties. Research by Bayrak et al. (2009) and Bayrak et al. (2009) demonstrated that synthesized 1,2,4-triazoles exhibited good to moderate antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections.
Coordination Chemistry and Materials Science
Studies by Wang et al. (2013) and Liu et al. (2015) explore the use of triazole derivatives in the formation of cadmium(II) and cobalt(II) coordination polymers. These compounds exhibit unique structural and magnetic properties, making them interesting for material science research and potential applications in molecular electronics or magnetism.
Corrosion Inhibition
Research by Ansari et al. (2014) has shown that Schiff’s bases of pyridyl substituted triazoles, which are structurally related to the compound , can act as effective corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in industrial settings where corrosion resistance is crucial.
Luminescence and Magnetic Relaxation
The work by Li and Du (2015) on lanthanide organic frameworks utilizing similar compounds demonstrates tunable luminescence and slow magnetic relaxation properties. These findings are significant for developing new materials with specific optical and magnetic characteristics, useful in various technological applications.
Anticancer Research
The study by Abdo and Kamel (2015) highlights the potential of 1,2,4-triazole derivatives in anticancer applications. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents.
Surface Activity and Antimicrobial Potential
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, finding that these compounds exhibit both antimicrobial activity and surface activity. This dual functionality suggests applications in medical coatings and cleaning agents where antimicrobial properties are desired.
Coordination Polymer Synthesis
Research by Du et al. (2009) demonstrates the use of isophthalic acid derivatives in coordination polymer synthesis. These studies contribute to the broader understanding of how triazole derivatives can be utilized in creating novel molecular structures with unique physical properties.
Propiedades
IUPAC Name |
5-(3-methyl-5-pyridin-4-yl-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-9-18-19-14(10-2-4-17-5-3-10)20(9)13-7-11(15(21)22)6-12(8-13)16(23)24/h2-8H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBKAYOHBMDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



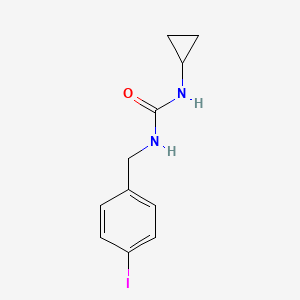
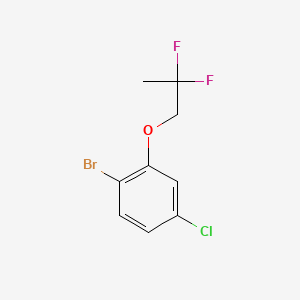
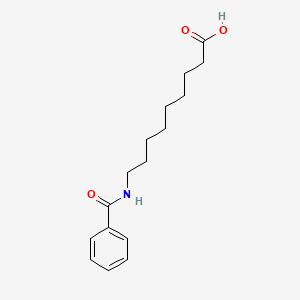
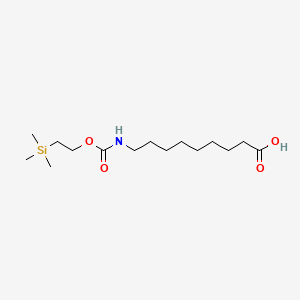
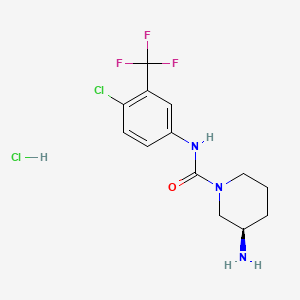



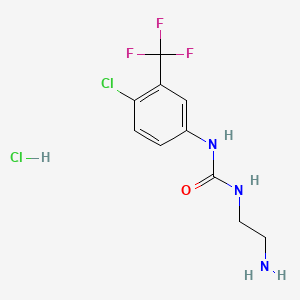
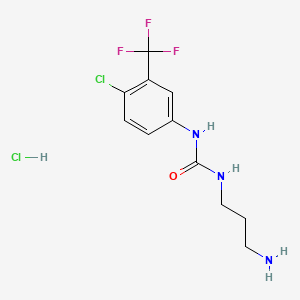
![2-(2-Ethoxy-5-trifluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8243884.png)
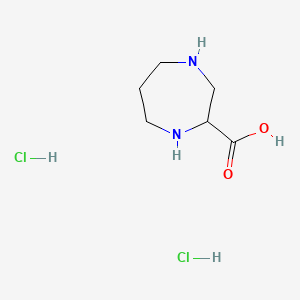
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243888.png)
![bi-TMT-bi-hexyl-2,7-Dibromo-benzo[1,2-b:4,5-b]bis(4,4'-diethylhexyl-4H-silolo[3,2-b]thiophene)](/img/structure/B8243897.png)